molecular formula C18H17N5O4 B11483096 1-[6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-phenylurea

1-[6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-phenylurea

Cat. No.: B11483096
M. Wt: 367.4 g/mol
InChI Key: GWUNNPBSPLIYRW-UHFFFAOYSA-N
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Description

1-[6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-phenylurea is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules. The presence of amino, methoxyphenyl, and phenylurea groups further enhances its chemical versatility and potential for diverse applications.

Preparation Methods

The synthesis of 1-[6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as urea and β-keto esters under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amines.

    Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Phenylurea Moiety: This can be accomplished through the reaction of the intermediate compound with phenyl isocyanate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the urea moiety.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-phenylurea has a wide range of scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-[6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with receptors, altering signal transduction processes and cellular responses.

Comparison with Similar Compounds

1-[6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-phenylurea can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H17N5O4

Molecular Weight

367.4 g/mol

IUPAC Name

1-[6-amino-1-(4-methoxyphenyl)-2,4-dioxopyrimidin-5-yl]-3-phenylurea

InChI

InChI=1S/C18H17N5O4/c1-27-13-9-7-12(8-10-13)23-15(19)14(16(24)22-18(23)26)21-17(25)20-11-5-3-2-4-6-11/h2-10H,19H2,1H3,(H2,20,21,25)(H,22,24,26)

InChI Key

GWUNNPBSPLIYRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)NC(=O)NC3=CC=CC=C3)N

Origin of Product

United States

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